molecular formula C13H24N2O B2997461 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one CAS No. 1315366-97-2

1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one

Cat. No.: B2997461
CAS No.: 1315366-97-2
M. Wt: 224.348
InChI Key: PGPPWUWWIXVYRC-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C₁₃H₂₄N₂O. It is known for its unique structure, which includes both a piperidine and an azepane ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one typically involves the reaction of piperidine with azepane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of an azepane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(Piperidin-4-yl)ethan-1-one: Lacks the azepane ring, making it less complex.

    2-(Azepan-1-yl)ethyl 2-methylprop-2-enoate: Contains a different functional group, leading to different reactivity and applications.

The uniqueness of this compound lies in its dual ring structure, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-4-ylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11(16)15-10-4-2-3-5-13(15)12-6-8-14-9-7-12/h12-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPPWUWWIXVYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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